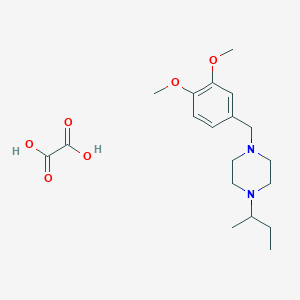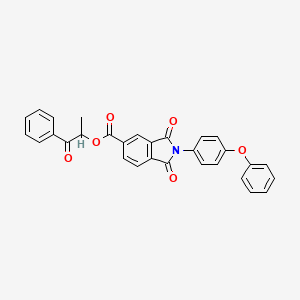
2-(2-chlorophenyl)-4-(4-ethyl-1-piperazinyl)quinazoline hydrochloride
Descripción general
Descripción
2-(2-chlorophenyl)-4-(4-ethyl-1-piperazinyl)quinazoline hydrochloride, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). This compound has been widely used in scientific research to investigate the role of EGFR in various cellular processes, including cancer progression and cell signaling pathways.
Mecanismo De Acción
2-(2-chlorophenyl)-4-(4-ethyl-1-piperazinyl)quinazoline hydrochloride selectively targets the ATP-binding site of EGFR, thereby inhibiting its activity and downstream signaling pathways. Specifically, this compound binds to the kinase domain of EGFR and prevents the transfer of phosphate groups to downstream signaling molecules, which are required for the activation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cellular systems. For example, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activation of downstream signaling pathways that are required for cell proliferation and survival. Additionally, this compound has been shown to promote the differentiation of normal cells by inhibiting the activation of signaling pathways that promote cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenyl)-4-(4-ethyl-1-piperazinyl)quinazoline hydrochloride has several advantages for use in lab experiments. It is a highly selective inhibitor of EGFR, which allows for the specific investigation of EGFR signaling pathways without interfering with other cellular processes. Additionally, this compound is relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term experiments. However, this compound also has some limitations, including its potential to cause off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-4-(4-ethyl-1-piperazinyl)quinazoline hydrochloride. One potential area of investigation is the development of more potent and selective inhibitors of EGFR, which could be used to investigate the role of EGFR in various cellular processes with greater specificity. Additionally, future research could focus on the development of new methods for delivering this compound to specific tissues or cells, which could enhance its effectiveness and reduce its potential for off-target effects. Finally, future research could investigate the potential use of this compound in combination with other drugs or therapies, which could enhance its effectiveness in treating various diseases and conditions.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-4-(4-ethyl-1-piperazinyl)quinazoline hydrochloride has been widely used in scientific research to investigate the role of EGFR in various cellular processes, including cancer progression and cell signaling pathways. For example, this compound has been used to study the effects of EGFR inhibition on the growth and survival of cancer cells, as well as the downstream signaling pathways that are activated by EGFR. Additionally, this compound has been used in studies of the physiological roles of EGFR in normal cells, including its role in cell proliferation, differentiation, and survival.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4.ClH/c1-2-24-11-13-25(14-12-24)20-16-8-4-6-10-18(16)22-19(23-20)15-7-3-5-9-17(15)21;/h3-10H,2,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPUCZVFGHVSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B3942796.png)
![3-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942804.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3942812.png)

![N,N'-bis[2-(2-methylphenoxy)ethyl]-5-nitroisophthalamide](/img/structure/B3942827.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3942846.png)
![isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate](/img/structure/B3942852.png)

![3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide](/img/structure/B3942863.png)

![4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3942893.png)
![2,4-dichloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942903.png)